(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid
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Overview
Description
(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclobutane ring structure, which is substituted with methoxycarbonyl and carboxylic acid groups. The stereochemistry of the compound, denoted by (1S,2S), indicates the specific spatial arrangement of these substituents, which is crucial for its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the presence of a strong base and a suitable solvent to promote the cyclization and ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid exerts its effects involves its interaction with molecular targets through its functional groups. The carboxylic acid and methoxycarbonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Methoxycarbonylcyclobutanecarboxylic acid: The enantiomer of the compound with opposite stereochemistry.
Cyclobutanecarboxylic acid: A simpler analog without the methoxycarbonyl group.
Cyclobutane-1,2-dicarboxylic acid: A related compound with two carboxylic acid groups.
Uniqueness
(1S,2S)-2-Methoxycarbonylcyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of both methoxycarbonyl and carboxylic acid groups. This combination of features makes it a versatile intermediate in organic synthesis and valuable in applications requiring precise stereochemical control.
Properties
IUPAC Name |
(1S,2S)-2-methoxycarbonylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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